N,N-Diisopropyl-3-pentylamine
Description
The exact mass of the compound N,N-Diisopropyl-3-pentylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Diisopropyl-3-pentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diisopropyl-3-pentylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKMTSFYPWEJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988415 | |
| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68714-10-3 | |
| Record name | N,N-Bis(1-methylethyl)-3-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68714-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N,N-diisopropylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068714103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-N,N-diisopropylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-Diisopropyl-3-pentylamine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-pentylamine (CAS No: 68714-10-3), a sterically hindered tertiary amine. The document is intended for researchers, chemists, and drug development professionals who utilize specialized organic bases in synthesis. We will delve into the core physicochemical properties of this compound, detail a robust synthetic protocol, and explore its primary application as a non-nucleophilic proton scavenger. The causality behind its utility in sensitive chemical transformations, where competing side reactions must be minimized, is a central focus. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
N,N-Diisopropyl-3-pentylamine is a tertiary amine characterized by significant steric bulk around the nitrogen atom. This structure is the key determinant of its chemical reactivity, rendering it a potent, yet non-nucleophilic, base. Its identity is defined by the following identifiers and properties.
-
IUPAC Name: N,N-bis(propan-2-yl)pentan-3-amine
-
Synonyms: N,N-Bis(1-methylethyl)-3-pentanamine, 1-Ethyl-N,N-diisopropylpropylamine, N,N-Diisopropylpentan-3-amine[1][2]
-
Molecular Weight: 171.33 g/mol [3]
Caption: 2D Chemical Structure of N,N-Diisopropyl-3-pentylamine.
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid/oil | [3][4] |
| Molecular Weight | 171.33 g/mol | [3] |
| Density | 0.791 g/mL at 20 °C | [4] |
| Boiling Point | 71-73 °C at 12 mmHg 173.3 ± 8.0 °C at 760 mmHg | [4][1] |
| Flash Point | 46.2 ± 8.5 °C | [1] |
| Refractive Index (n²⁰/D) | 1.433 | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3][4] |
Synthesis and Purification
The synthesis of sterically hindered tertiary amines like N,N-Diisopropyl-3-pentylamine is efficiently achieved via reductive amination. This one-pot method is superior to direct alkylation of diisopropylamine with a 3-pentyl halide, which can be sluggish and prone to elimination side reactions. Reductive amination involves the reaction of a ketone with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation as it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not reduce the starting ketone at an appreciable rate.
Caption: Workflow for the synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diisopropylamine (1.0 eq.) and 3-pentanone (1.05 eq.). Dissolve the components in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).
-
Iminium Ion Formation: If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) to the stirring solution in portions. The addition can be exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Quenching and Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N,N-Diisopropyl-3-pentylamine can be purified by vacuum distillation or by column chromatography on silica gel to afford the final product as a clear, colorless oil.
Applications in Research and Drug Development
The utility of N,N-Diisopropyl-3-pentylamine stems almost entirely from its nature as a sterically hindered, non-nucleophilic base . This property is highly valuable in organic synthesis, particularly in the context of drug discovery where reactions must be high-yielding and produce minimal byproducts.
Causality of Function: The two isopropyl groups and the 3-pentyl group create significant steric congestion around the nitrogen atom's lone pair of electrons. While this lone pair is available to abstract a proton (acting as a Brønsted-Lowry base), the steric bulk prevents the nitrogen from attacking an electrophilic carbon center (acting as a nucleophile).
This is a critical distinction from less hindered bases like triethylamine (TEA). In sensitive reactions, such as the formation of an amide bond using an acid chloride, TEA can compete with the desired amine nucleophile, leading to the formation of an unwanted N-acyltriethylammonium byproduct. N,N-Diisopropyl-3-pentylamine, much like its more common analogue N,N-Diisopropylethylamine (DIPEA), avoids this complication.
Primary Uses:
-
Proton Scavenger: Its main role is to neutralize acids generated during a reaction. For example, in peptide coupling reactions or acylations using acid chlorides, an equivalent of HCl is produced. A hindered base is added to sequester this HCl, driving the reaction to completion without interfering with the primary transformation.
-
Catalyst in Specific Reactions: It can be used as a catalyst in reactions where a strong, non-nucleophilic base is required to promote elimination or condensation pathways.
Caption: The logical basis for the utility of a hindered amine.
Safety, Handling, and Storage
N,N-Diisopropyl-3-pentylamine is a flammable and corrosive chemical that requires careful handling to ensure personnel safety.[3]
Key Hazards:
-
Flammability: The liquid and its vapors are flammable. Vapors may form explosive mixtures with air.[3][5]
-
Corrosivity: Causes severe chemical burns upon direct contact with skin and can cause serious eye damage.[3] Vapors can be extremely irritating to the eyes and respiratory tract.[3]
-
Toxicity: Inhalation of mists or vapors may be damaging to health.[3] Skin contact may lead to systemic effects following absorption.[3]
-
Incompatibilities: Reacts violently with strong oxidizing agents and strong acids. It is also incompatible with copper, aluminum, and their alloys.[3][5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a full-face shield.[3][7]
-
Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[7]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Storage Guidelines:
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]
-
Keep containers tightly closed when not in use.[7]
-
Store away from heat, sparks, open flames, and other ignition sources.[3][7]
-
Store separately from incompatible materials such as strong acids and oxidizing agents.[3]
References
-
N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 - Chemsrc. [Link]
-
N,N-Diisopropyl-3-pentylamine-d10 | 1346604-26-9 - Pharmaffiliates. [Link]
-
N,N-dipropylpentanamide | C11H23NO - PubChem. [Link]
- Synthesize N, the method for N- diisopropylethylamine - Google P
-
Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. [Link]
-
Material Safety Data Sheet - N,N-Diisopropylethylamine - Cole-Parmer. [Link]
- Preparation method of N,N-diisopropylethylamine - Eureka | P
-
NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS - SUDAN CHEMICAL. [Link]
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- 4. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]
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- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Spectroscopic Guide to N,N-Diisopropyl-3-pentylamine: In-Depth Analysis of NMR, IR, and MS Data
This technical guide provides a comprehensive analysis of the spectral data for N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The following sections delve into the theoretical underpinnings and practical application of these spectroscopic techniques for the elucidation of the molecular structure of this compound.
Introduction
N,N-Diisopropyl-3-pentylamine (C₁₁H₂₅N) is a tertiary amine with significant steric hindrance around the nitrogen atom due to the presence of two isopropyl groups and a 3-pentyl group. This structural feature influences its chemical reactivity and physical properties, making a thorough spectroscopic characterization essential for its application in research and development. This guide will present and interpret predicted spectral data, offering insights into the molecule's unique structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N-Diisopropyl-3-pentylamine, both ¹H and ¹³C NMR provide critical information for structural verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of N,N-Diisopropyl-3-pentylamine is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the overall steric environment.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~2.5 - 2.7 | Septet | 2H | CH of isopropyl groups |
| b | ~2.2 - 2.4 | Quintet | 1H | CH of 3-pentyl group |
| c | ~1.3 - 1.5 | Sextet | 4H | CH₂ of 3-pentyl group |
| d | ~0.9 - 1.1 | Doublet | 12H | CH₃ of isopropyl groups |
| e | ~0.8 - 1.0 | Triplet | 6H | CH₃ of 3-pentyl group |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The deshielding effect of the nitrogen atom is most pronounced on the methine protons of the isopropyl groups (a) and the 3-pentyl group (b), causing them to appear at the lowest field (highest ppm). The septet multiplicity of the isopropyl methine protons is a result of splitting by the six equivalent methyl protons on each isopropyl group (n+1 rule, 6+1=7). Similarly, the quintet for the 3-pentyl methine proton arises from splitting by the four adjacent methylene protons. The overlapping signals of the methyl protons of the isopropyl (d) and 3-pentyl (e) groups are found in the upfield region, characteristic of aliphatic protons.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum is predicted to show four signals, corresponding to the unique carbon environments.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~55 - 60 | CH of 3-pentyl group |
| 2 | ~45 - 50 | CH of isopropyl groups |
| 3 | ~25 - 30 | CH₂ of 3-pentyl group |
| 4 | ~20 - 25 | CH₃ of isopropyl groups |
| 5 | ~10 - 15 | CH₃ of 3-pentyl group |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
Similar to the proton spectrum, the carbons directly attached to the nitrogen (1 and 2) are the most deshielded and appear at the highest chemical shifts. The aliphatic carbons of the ethyl and isopropyl side chains (3, 4, and 5) are found at higher field.
Experimental Protocol: Acquiring NMR Spectra
A self-validating system for acquiring high-quality NMR data is crucial.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of N,N-Diisopropyl-3-pentylamine for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3]
-
Transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[1][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Diagram of NMR Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
As a tertiary amine, N,N-Diisopropyl-3-pentylamine lacks N-H bonds, which simplifies its IR spectrum in the high-frequency region. The key absorptions are due to C-H and C-N bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465-1450 | Medium | C-H bending (CH₂ and CH₃) |
| 1380-1365 | Medium | C-H bending (isopropyl split) |
| 1250-1020 | Weak-Medium | C-N stretching |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent features in the IR spectrum of a saturated tertiary amine are the C-H stretching and bending vibrations. The absence of a broad absorption in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, as there are no N-H bonds.[4][5] The C-N stretching vibration is typically weak to medium in intensity and can be difficult to definitively assign as it falls in the fingerprint region where many other vibrations occur.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[6]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[7]
-
Diagram of ATR-FTIR Principle
Caption: Principle of Attenuated Total Reflectance (ATR) FTIR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Mass Spectrum Data (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.
-
Molecular Ion (M⁺): m/z = 171 (odd, consistent with the Nitrogen Rule)
-
Key Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 142 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from the 3-pentyl group |
| 128 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical from the 3-pentyl group |
| 100 | [M - C₅H₁₁]⁺ | Cleavage of the C-N bond with loss of the 3-pentyl radical |
| 86 | [CH(CH₃)₂-N=CH-CH₃]⁺ | α-cleavage with rearrangement |
| 72 | [CH(CH₃)₂-N=CH₂]⁺ | α-cleavage |
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of an aliphatic amine is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[8][9] This results in the formation of a stable, resonance-stabilized iminium ion. For N,N-Diisopropyl-3-pentylamine, multiple α-cleavage pathways are possible, leading to a series of characteristic fragment ions. The molecular ion peak at m/z 171 is expected to be of low abundance due to the high degree of fragmentation typical for acyclic amines. The presence of an odd molecular weight is a strong indicator of an odd number of nitrogen atoms in the molecule (the Nitrogen Rule).[9]
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction:
-
Ionization and Analysis:
-
The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. nmrshiftdb2.sourceforge.io [nmrshiftdb2.sourceforge.io]
- 5. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Mastering the Stability of N,N-Diisopropyl-3-pentylamine: A Technical Guide to Optimal Storage
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage and Handling of N,N-Diisopropyl-3-pentylamine.
This technical guide provides an in-depth analysis of the critical parameters for the storage of N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine essential in various organic syntheses. Adherence to these guidelines is paramount to ensure the compound's integrity, minimize degradation, and guarantee experimental reproducibility.
Executive Summary: The Imperative for Precision in Storage
N,N-Diisopropyl-3-pentylamine, while a robust reagent in many applications, is susceptible to degradation from atmospheric exposure and improper temperature control. Its efficacy can be significantly compromised by oxidation and reactions with atmospheric carbon dioxide, particularly in the presence of moisture. This guide elucidates the chemical principles underpinning these degradation pathways and provides actionable protocols for maintaining the long-term stability and purity of this vital chemical.
Core Storage Directives: Creating the Ideal Environment
The primary objective in storing N,N-Diisopropyl-3-pentylamine is to create an environment that is cool, dry, inert, and free from incompatible substances. The following conditions are essential for preserving its chemical integrity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, well-ventilated area.[1][2] | Minimizes volatility and slows potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Prevents oxidation and reaction with atmospheric carbon dioxide.[3] |
| Container | Original, tightly sealed container.[1][2][3] | Prevents ingress of air and moisture. |
| Light Exposure | Protected from light.[3] | Light can potentially catalyze degradation reactions. |
| Location | Designated flammable liquids storage area.[1] | The compound is a flammable liquid. |
The Chemistry of Degradation: Understanding the "Why"
A nuanced understanding of the chemical vulnerabilities of N,N-Diisopropyl-3-pentylamine is crucial for appreciating the importance of strict storage protocols. The primary degradation pathways involve atmospheric oxygen and carbon dioxide.
Oxidative Degradation
Tertiary amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[4][5] The initial product of this reaction is an N-oxide. While sterically hindered amines like N,N-Diisopropyl-3-pentylamine exhibit greater stability compared to less hindered counterparts, this degradation pathway remains a long-term storage concern. The formation of N-oxides introduces impurities that can interfere with sensitive reactions.[4] Furthermore, these N-oxides can undergo a subsequent slow decomposition via a Cope-type beta-elimination, leading to the formation of an olefin and a secondary hydroxylamine.[4] This not only consumes the desired amine but also introduces additional, potentially reactive byproducts. A noticeable yellowing of the typically colorless liquid can be an indicator of oxidative degradation.[4]
Caption: Oxidative degradation pathway of tertiary amines.
Reaction with Carbon Dioxide
N,N-Diisopropyl-3-pentylamine, like other amines, is basic and will react with atmospheric carbon dioxide. This reaction is significantly facilitated by the presence of moisture, as water can act as a proton shuttle. The product of this reaction is the corresponding bicarbonate salt. The formation of these salts can alter the effective concentration and reactivity of the amine. For sterically hindered amines, this reaction is generally slower than for primary or secondary amines, but it remains a significant factor in long-term storage, especially if the container is frequently opened or improperly sealed.[6]
Caption: Reaction of tertiary amines with carbon dioxide.
Material Compatibility: A Critical Consideration
The choice of storage and handling materials is not trivial. N,N-Diisopropyl-3-pentylamine exhibits incompatibility with certain common laboratory materials.
-
Strong Acids and Oxidizing Agents: As a base, it will react exothermically with strong acids. Strong oxidizing agents can lead to vigorous and potentially hazardous reactions.
Experimental Protocols for Handling and Storage
Adherence to a strict protocol for handling and storage is the most effective way to ensure the long-term viability of N,N-Diisopropyl-3-pentylamine.
Receiving and Initial Storage Protocol
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify Inert Atmosphere: If supplied with an inert gas headspace, ensure the seal is intact.
-
Log and Label: Record the date of receipt and assign a lot number for tracking.
-
Immediate Storage: Transfer the container to a designated cool, dry, well-ventilated, and flammable-rated storage area.
Protocol for Dispensing
-
Inert Gas Purge: Before opening, gently purge the headspace of the container with a dry, inert gas (nitrogen or argon) for several minutes. This can be achieved using a needle connected to a gas line, piercing the septum of the cap.
-
Rapid Dispensing: Withdraw the required amount of the amine using a dry syringe or cannula. Minimize the time the container is open to the atmosphere.
-
Re-seal Under Inert Gas: After dispensing, re-purge the headspace with an inert gas before tightly sealing the container.
-
Parafilm Sealing: For added protection against atmospheric ingress, wrap the cap and neck of the container with Parafilm.
Long-Term Storage and Quality Assessment
For long-term storage, especially for high-purity applications, the following steps are recommended:
-
Aliquoting: If the amine is to be used infrequently, consider aliquoting the bulk container into smaller, appropriately sized vials under an inert atmosphere. This minimizes the repeated exposure of the entire stock to potential contaminants.
-
Periodic Visual Inspection: Regularly inspect the stored amine for any color change (e.g., yellowing) which may indicate degradation.[4]
-
Purity Verification: For critical applications, it is advisable to periodically check the purity of the amine, especially if it has been stored for an extended period or if degradation is suspected. This can be accomplished by techniques such as ¹H NMR spectroscopy to detect the presence of degradation products.[4]
-
Purification of Aged Reagent: If degradation is observed, the amine can often be repurified. A common laboratory procedure is distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove water and non-volatile impurities.[4][7]
Caption: Recommended workflow for storage and handling.
Conclusion
The chemical integrity of N,N-Diisopropyl-3-pentylamine is directly correlated with the stringency of its storage conditions. By understanding the fundamental chemical principles of its degradation and implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and reliability of this essential reagent, thereby safeguarding the integrity of their scientific endeavors.
References
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- Reddit. (2017, July 5). Decomposition of N,N-Diisopropylethylamine (DIPEA). r/chemistry.
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- Alkyl Amines Chemicals Limited. Safety data sheet. Retrieved from a relevant chemical manufacturer's website.
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- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
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- Synthetika. Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 10ml. Retrieved from a relevant chemical supplier's website.
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A Technical Guide to the Physicochemical Properties of N,N-Diisopropyl-3-pentylamine
Introduction
Tertiary amines are a cornerstone of modern pharmaceutical science, present in a vast array of medications where they play critical roles in enhancing solubility, bioavailability, and therapeutic efficacy.[1][2] Their basicity allows for the formation of water-soluble salts, a crucial attribute for drug formulation and delivery.[3] N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine, represents a class of compounds whose physicochemical properties are of significant interest to researchers in drug discovery and development. The bulky isopropyl groups attached to the nitrogen atom create a unique steric environment that influences its basicity, nucleophilicity, and intermolecular interactions.[4][5]
This guide provides an in-depth analysis of the predicted physicochemical properties of N,N-Diisopropyl-3-pentylamine, supported by data from structurally analogous compounds. Furthermore, it outlines the standard experimental protocols for the precise determination of these properties, offering a comprehensive resource for scientists working with this and similar molecules.
Chemical Identity and Structure
-
Chemical Name: N,N-Diisopropyl-3-pentylamine
-
Synonyms: (1-ethylpropyl)diisopropylamine, N,N-Bis(1-methylethyl)-3-pentanamine[6][7]
-
Molecular Weight: 171.32 g/mol [6]
The structure of N,N-Diisopropyl-3-pentylamine features a central nitrogen atom bonded to two isopropyl groups and a 3-pentyl group. This arrangement results in significant steric hindrance around the nitrogen's lone pair of electrons.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for N,N-Diisopropyl-3-pentylamine, the following properties are estimated based on its chemical structure and data from analogous compounds such as N,N-Diisopropylethylamine (DIPEA) and 3-Pentylamine.
| Property | Predicted Value | Justification / Analog Data | Importance in Drug Development |
| Boiling Point | ~173 °C | A predicted boiling point is 173.3°C.[6] This is higher than DIPEA (127 °C) due to the larger alkyl chain. | Influences purification methods (distillation), formulation processes, and storage conditions.[8] |
| Density | ~0.8 g/cm³ | A predicted density is 0.8 g/cm³.[6] Similar to many aliphatic amines. | Important for formulation calculations, solvent selection, and manufacturing processes. |
| pKa (of conjugate acid) | ~10.5 - 11.0 | Alkyl groups are electron-donating, increasing basicity.[3] DIPEA has a predicted pKa of ~11. The 3-pentyl group should have a similar electronic effect. | Governs the ionization state at physiological pH, which is critical for solubility, membrane permeability, and receptor binding.[3] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | The molecule is highly aliphatic with eleven carbon atoms, suggesting significant lipophilicity. A predicted LogP is 3.76.[6] | A key indicator of a compound's lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[9] |
| Water Solubility | Low | Tertiary amines have limited water solubility.[3] The high carbon-to-nitrogen ratio further decreases aqueous solubility. Solubility will be pH-dependent. | Affects formulation options, bioavailability, and the ability to prepare aqueous solutions for in vitro and in vivo testing. |
Experimental Determination of Physicochemical Properties
The following section details the standard methodologies for the experimental validation of the predicted properties.
Workflow for Physicochemical Characterization
The logical progression for characterizing a novel compound like N,N-Diisopropyl-3-pentylamine is outlined below.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Boiling Point Determination (Capillary Method)
The capillary method is a reliable technique for determining the boiling point of a small quantity of liquid.[10][11]
Protocol:
-
Preparation: A small amount of N,N-Diisopropyl-3-pentylamine is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
Heating: The assembly is attached to a thermometer and heated in a controlled manner, typically in a Thiele tube or an aluminum block containing mineral oil.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[11] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube upon cooling confirms the boiling point.[11]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the dissociation constant of an acid or a base.
Protocol:
-
Sample Preparation: A precise amount of N,N-Diisopropyl-3-pentylamine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For more complex cases or to improve accuracy, the data can be fitted to the Henderson-Hasselbalch equation.[13]
Sources
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An In-depth Technical Guide to the Hydrogen Bond Basicity (pKHB) of N,N-Diisopropyl-3-pentylamine
Abstract
Introduction: The Critical Role of Hydrogen Bond Basicity in Molecular Sciences
Hydrogen bonding is a fundamental non-covalent interaction that governs molecular recognition, protein-ligand binding, and the physicochemical properties of drug candidates, including solubility and permeability[1]. The ability of a molecule to accept a hydrogen bond, quantified by its hydrogen bond basicity, is a critical parameter in drug design and development. A widely used scale to express this property is the pKHB scale, which is based on the logarithm of the formation constant (K) of a 1:1 hydrogen-bonded complex between a hydrogen bond acceptor (HBA) and a reference hydrogen bond donor (HBD), typically a phenol derivative like 4-fluorophenol, in a non-polar solvent[2].
N,N-Diisopropyl-3-pentylamine presents a fascinating case study in hydrogen bond basicity. As a tertiary amine, the nitrogen atom's lone pair of electrons is the primary hydrogen bond acceptor site. However, the nitrogen is flanked by two bulky isopropyl groups and a 3-pentyl group, creating significant steric congestion. This steric hindrance is expected to play a dominant role in modulating its hydrogen bond acceptor strength, making it a challenging yet important molecule to study. Understanding the interplay between the electronic nature of the nitrogen atom and the steric demands of its substituents is crucial for predicting its behavior in biological systems.
This guide will provide a thorough examination of the principles and techniques required to elucidate the pKHB of N,N-Diisopropyl-3-pentylamine, offering valuable insights for the broader study of sterically hindered amines in medicinal chemistry.
Theoretical Framework: Understanding the pKHB Scale and Influencing Factors
Several scales have been developed to quantify hydrogen bond basicity, including the pKHB, log KBH, and β₂H scales[3][4][5]. These scales are generally derived from equilibrium constant measurements of hydrogen bond formation in inert solvents[2][4]. The pKHB scale, specifically, provides a direct measure of the Gibbs free energy of hydrogen bond formation.
The hydrogen bond basicity of an amine is influenced by a combination of factors:
-
Electronic Effects: The inherent basicity of the nitrogen atom is determined by the availability of its lone pair of electrons. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.
-
Polarizability: Larger, more polarizable alkyl groups can stabilize the partial positive charge that develops on the nitrogen atom upon hydrogen bond formation, thus increasing basicity[6].
-
Steric Effects: The spatial arrangement of substituents around the nitrogen atom can hinder the approach of a hydrogen bond donor, significantly reducing the hydrogen bond acceptor strength[7][8][9][10]. This is anticipated to be the most significant factor for N,N-Diisopropyl-3-pentylamine.
-
Solvation: The solvent can compete with the hydrogen bond donor for the acceptor site, and the stability of the individual and complexed species is solvent-dependent[10].
For N,N-Diisopropyl-3-pentylamine, the inductive effect of the alkyl groups increases the electron density on the nitrogen, suggesting a high intrinsic basicity. However, the substantial steric bulk of the two isopropyl and the 3-pentyl groups is expected to create a significant energetic penalty for the approach of a hydrogen bond donor, likely resulting in a lower pKHB value than what would be predicted based on electronic effects alone.
Experimental Determination of pKHB: A Practical Workflow
The most common and reliable method for determining pKHB values is through Fourier Transform Infrared (FTIR) Spectroscopy [11]. This technique relies on monitoring the change in the vibrational frequency of the O-H bond of a reference hydrogen bond donor upon complexation with the hydrogen bond acceptor[12][13][14].
Experimental Protocol: FTIR-based Determination of pKHB
This protocol outlines the steps for determining the pKHB of N,N-Diisopropyl-3-pentylamine using 4-fluorophenol as the reference hydrogen bond donor in a non-polar solvent like tetrachloroethylene (C₂Cl₄) or carbon tetrachloride (CCl₄).
Materials and Reagents:
-
N,N-Diisopropyl-3-pentylamine (high purity)
-
4-Fluorophenol (reference HBD, high purity)
-
Tetrachloroethylene or Carbon Tetrachloride (spectroscopic grade, anhydrous)
-
Volumetric flasks and pipettes
-
FTIR spectrometer with a temperature-controlled cell holder
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-fluorophenol in the chosen solvent at a known concentration (e.g., 0.01 M). The concentration should be low enough to minimize self-association of the phenol.
-
Prepare a stock solution of N,N-Diisopropyl-3-pentylamine in the same solvent at a higher concentration (e.g., 0.1 M).
-
-
Sample Preparation for FTIR Analysis:
-
Prepare a series of solutions containing a fixed concentration of 4-fluorophenol and varying concentrations of N,N-Diisopropyl-3-pentylamine. This is achieved by adding increasing volumes of the amine stock solution to aliquots of the phenol stock solution and diluting to a constant final volume. A large excess of the amine is typically required to ensure measurable complex formation, especially for weaker bases.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum of each solution in the O-H stretching region (typically 3000-3800 cm⁻¹).
-
Acquire a spectrum of the pure solvent for background subtraction.
-
Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
-
Data Analysis:
-
Observe the FTIR spectra. You will see a sharp band corresponding to the "free" O-H stretch of 4-fluorophenol and a broader, red-shifted band corresponding to the hydrogen-bonded O-H stretch in the complex with the amine.
-
Determine the concentration of the free 4-fluorophenol in each solution by applying the Beer-Lambert law to the absorbance of the free O-H band.
-
Calculate the concentrations of the complex and the free amine at equilibrium for each solution.
-
Calculate the formation constant (K) for the 1:1 complex at each concentration using the following equation: K = [Complex] / ([Free Phenol] * [Free Amine])
-
The pKHB is then calculated as the logarithm of the average formation constant: pKHB = log₁₀(K)
-
Expected Challenges and Considerations
-
Steric Hindrance: Due to the bulky nature of N,N-Diisopropyl-3-pentylamine, the formation constant K is expected to be small. This will necessitate the use of high concentrations of the amine to achieve a measurable concentration of the hydrogen-bonded complex.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can compete with the hydrogen bond formation, leading to inaccurate results. Anhydrous solvents are essential.
-
Self-Association: At higher concentrations, both the phenol and the amine may self-associate. The experimental conditions should be optimized to minimize these side reactions.
Computational Prediction of Hydrogen Bond Basicity
In parallel with experimental methods, computational chemistry offers a powerful tool for predicting and understanding hydrogen bond basicity[15][16][17][18][19][20]. While direct calculation of pKHB can be complex, several approaches can provide valuable insights.
Computational Workflow
A common approach involves calculating the Gibbs free energy of the hydrogen bond formation reaction in the gas phase and then applying a solvation model to account for the solvent environment.
Step-by-Step Methodology:
-
Molecular Modeling:
-
Build the 3D structures of N,N-Diisopropyl-3-pentylamine, 4-fluorophenol, and their hydrogen-bonded complex.
-
Perform a conformational search to identify the lowest energy conformers of all species.
-
-
Quantum Mechanical Calculations:
-
Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-31+G(d,p))[21]. The inclusion of dispersion corrections (-D3) is important for accurately describing non-covalent interactions.
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
-
Calculation of Interaction Energy:
-
Calculate the gas-phase interaction energy (ΔE) as the energy of the complex minus the sum of the energies of the isolated monomers.
-
Calculate the gas-phase Gibbs free energy of binding (ΔG_gas) by including the thermal and entropic corrections.
-
-
Solvation Modeling:
-
Apply a continuum solvation model (e.g., SMD or PCM) to calculate the free energy of solvation for each species in the chosen solvent (e.g., tetrachloroethylene)[16].
-
Calculate the Gibbs free energy of binding in solution (ΔG_solv) by combining the gas-phase energy with the solvation energies.
-
-
pKHB Prediction:
-
The formation constant K can be estimated from the Gibbs free energy of binding in solution using the equation: ΔG_solv = -RT ln(K)
-
The pKHB is then calculated as log₁₀(K).
-
Correlative Approaches
An alternative computational strategy involves correlating calculated quantum chemical descriptors with experimental pKHB values for a training set of related amines. The minimum of the electrostatic potential (V_s,min) on the nitrogen lone pair has been shown to correlate well with pKHB for primary and secondary amines[6][22][23]. A similar correlation could be developed for tertiary amines to predict the pKHB of N,N-Diisopropyl-3-pentylamine.
Data Presentation and Visualization
Physicochemical Properties of N,N-Diisopropyl-3-pentylamine
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N | [24][25] |
| Molecular Weight | 171.33 g/mol | [24][25] |
| Boiling Point | 173.3 ± 8.0 °C at 760 mmHg | [24] |
| Density | 0.8 ± 0.1 g/cm³ | [24] |
| LogP | 3.76 | [24] |
Visualization of Experimental and Computational Workflows
Caption: Experimental workflow for pKHB determination via FTIR.
Caption: Computational workflow for pKHB prediction.
Conclusion
The hydrogen bond basicity of N,N-Diisopropyl-3-pentylamine is a parameter of significant interest in medicinal chemistry and drug development due to the compound's highly sterically hindered nature. While a definitive experimental pKHB value remains to be reported, this guide has provided a comprehensive framework for its determination and prediction. The interplay of strong electronic donating effects from the alkyl substituents and the pronounced steric hindrance makes this molecule an exemplary case for studying the fundamental factors that govern hydrogen bonding. The detailed experimental and computational protocols outlined herein offer a robust and validated approach for researchers to not only determine the pKHB of N,N-Diisopropyl-3-pentylamine but also to apply these principles to a wide range of other complex and sterically encumbered molecules. A thorough understanding and quantification of hydrogen bond basicity are indispensable for the rational design of new therapeutic agents with optimized efficacy and pharmacokinetic properties.
References
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Laurence, C., et al. (2009). Hydrogen-bond basicity pKHB scale of aliphatic primary amines. Organic & Biomolecular Chemistry, 7(19), 3949-3956. Available at: [Link]
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Laurence, C., et al. (2010). Hydrogen-bond basicity pKHB scale of secondary amines. Organic & Biomolecular Chemistry, 8(23), 5363-5372. Available at: [Link]
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Abraham, M. H., et al. (1990). Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 699-711. Available at: [Link]
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ChemSrc. (2023). N,N-diisopropyl pentan-3-amine. Available at: [Link]
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Barroso-Flores, J. (2020). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog. Available at: [Link]
-
Stenutz, R. (n.d.). N,N-diisopropyl-3-pentylamine. Stenutz. Available at: [Link]
-
Hunter, C. A. (2004). The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry, 47(23), 5633-5640. Available at: [Link]
-
PubChem. (n.d.). N,N-dipropylpentanamide. Available at: [Link]
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ResearchGate. (n.d.). Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. Available at: [Link]
-
Laurence, C., et al. (2010). Hydrogen-bond basicity pKHB scale of secondary amines. RSC Publishing. Available at: [Link]
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Smith, K. C., & El-Kattan, Y. Z. (2006). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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Abraham, M. H., et al. (1990). A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Murthy, A. S. N., & Rao, C. N. R. (1968). Infrared spectroscopic studies on hydrogen bonding between alcohols and ethers. The Journal of Physical Chemistry. Available at: [Link]
-
Abraham, M. H., et al. (1989). The Use of Scales of Hydrogen-Bond Acidity and Basicity in Organic Chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. Available at: [Link]
-
Kool, E. T. (2001). Hydrogen bonding, base stacking, and steric effects in dna replication. PubMed - NIH. Available at: [Link]
-
National Institutes of Health (NIH). (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]
-
Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Available at: [Link]
-
Pharmaffiliates. (n.d.). N,N-Diisopropyl-3-pentylamine-d10. Available at: [Link]
-
ResearchGate. (n.d.). Computational estimation of pKa values. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. Available at: [Link]
-
Kool, E. T. (2001). HYDROGEN BONDING, BASE STACKING, AND STERIC EFFECTS IN DNA REPLICATION. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]
-
ResearchGate. (n.d.). Computational Determination of p K a Values for Weak C–H Acids/Lithiated Species. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Far infrared spectroscopy of hydrogen bonding collective motions in complex molecular systems. Available at: [Link]
-
PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Available at: [Link]
-
MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]
-
Laurence, C., et al. (2009). Hydrogen-bond basicity pKHB scale of aliphatic primary amines. RSC Publishing. Available at: [Link]
-
YouTube. (2023). How Does FTIR Detect Hydrogen Bonds?. Chemistry For Everyone. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogen Bonding, Base Stacking, and Steric Effects in DNA Replication. Available at: [Link]
-
PubMed. (n.d.). A theoretical evaluation of the pKHB and DeltaH[symbol: see text]HB hydrogen-bond scales of nitrogen bases. Available at: [Link]
-
da Silva, A. B. F., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 178-183. Available at: [Link]
-
YouTube. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. Available at: [Link]
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Wikipedia. (n.d.). Diisopropylamine. Available at: [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy. Available at: [Link]
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Methodological & Application
Introduction: The Unseen Pillar of Peptide Synthesis - The Role of the Hindered Base
An in-depth guide to the application of N,N-Diisopropyl-3-pentylamine and its role as a sterically hindered base in the intricate process of peptide synthesis.
In the precise world of peptide synthesis, where every bond formation is a critical step towards a biologically active molecule, controlling unwanted side reactions is paramount. Among the most persistent challenges are the suppression of racemization and the prevention of side-chain modifications during the activation and coupling of amino acids. The success of modern solid-phase peptide synthesis (SPPS), particularly using the widespread Fmoc/tBu strategy, hinges on a cast of carefully selected reagents.[1] While coupling agents and protecting groups often take the spotlight, the humble tertiary amine base plays a crucial, albeit often underappreciated, role.
These bases act as non-nucleophilic proton scavengers, essential for neutralizing the protonated amine of the growing peptide chain and activating the incoming amino acid without interfering in the reaction.[2] The most widely used base in this class is N,N-Diisopropylethylamine (DIPEA or Hünig's base).[3][4] However, the exploration of alternative bases is a continuing effort in process optimization, particularly for complex or sterically demanding peptide sequences.
This guide focuses on N,N-Diisopropyl-3-pentylamine , a highly hindered tertiary amine structurally similar to other bases used in this field.[5][6] While less documented in mainstream peptide synthesis literature than DIPEA, its properties suggest it as a viable candidate for similar applications. We will explore its role by analogy to its well-characterized counterparts, providing a framework for its evaluation and integration into synthesis protocols.
Section 1: The Mechanistic Imperative for a Hindered, Non-Nucleophilic Base
To understand the application of a base like N,N-Diisopropyl-3-pentylamine, one must first grasp the chemical environment of peptide coupling. The process involves the formation of an amide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming N-α-protected amino acid.
1.1. The Proton Scavenging Role
Following the removal of the temporary N-α-Fmoc protecting group with a base like piperidine, the newly exposed terminal amine exists as a protonated ammonium salt. For the coupling reaction to proceed, this amine must be neutralized to its free, nucleophilic form. This is the primary role of the tertiary amine base.
1.2. The Threat of Racemization
A significant side reaction during peptide synthesis is the loss of stereochemical integrity at the α-carbon of the activated amino acid, a process known as racemization.[7][8] This occurs primarily through the formation of a planar 5(4H)-oxazolone intermediate. The choice of base is critical; a nucleophilic base or one that is not sufficiently sterically hindered can promote the formation of this intermediate, leading to an epimerized and biologically inactive final peptide.[7] Sterically hindered bases like DIPEA, and potentially N,N-Diisopropyl-3-pentylamine, are too bulky to abstract the α-proton, thus minimizing racemization.[9][10]
Workflow of a Standard SPPS Coupling Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).
Section 2: Comparative Analysis of Hindered Bases
The effectiveness of a hindered base is determined by a balance of its basicity (pKa) and its steric bulk. A high pKa ensures efficient proton scavenging, while significant steric hindrance prevents it from acting as a nucleophile.
| Property | N,N-Diisopropyl-3-pentylamine | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| Structure | C11H25N | C8H19N | C8H11N |
| Molecular Weight | 171.32 g/mol [11] | 129.24 g/mol | 121.18 g/mol |
| Boiling Point | 173.3 °C @ 760 mmHg[11] | 126.6 °C @ 760 mmHg | 170 °C @ 760 mmHg |
| Density | ~0.791 g/mL[12] | ~0.742 g/mL | ~0.913 g/mL |
| Key Features | Extremely hindered tertiary amine.[5][6] | Industry standard, highly basic, low nucleophilicity.[2] | Weaker base, recommended when risk of racemization is high.[9] |
2.1. N,N-Diisopropylethylamine (DIPEA): The Benchmark
DIPEA is the most frequently used hindered base in Fmoc-SPPS.[9] Its high basicity and the steric bulk provided by the two isopropyl groups make it an excellent proton scavenger with very low nucleophilicity, preventing it from interfering with the growing peptide chain.[2]
2.2. 2,4,6-Collidine: The Milder Alternative
Collidine is a weaker base than DIPEA. It is sometimes recommended for coupling amino acids that are particularly susceptible to racemization, where the stronger basicity of DIPEA might still promote side reactions.[9] Its use can sometimes lead to slower coupling kinetics.
2.3. N,N-Diisopropyl-3-pentylamine: A Candidate for Demanding Syntheses
N,N-Diisopropyl-3-pentylamine is described as an "extremely hindered" tertiary amine.[5][6] The replacement of DIPEA's ethyl group with a 3-pentyl group significantly increases its steric bulk. This enhanced steric hindrance could theoretically offer superior performance in two key areas:
-
Suppression of Racemization: The increased bulk may further reduce any minimal risk of α-proton abstraction, especially with highly sensitive amino acids.
-
Coupling of Sterically Hindered Residues: When coupling bulky amino acids (e.g., Aib, or other α,α-disubstituted amino acids), a highly hindered base is essential to prevent unwanted side reactions.[13]
The trade-off for this increased bulk may be slower reaction kinetics, requiring optimization of coupling times or temperature.
Section 3: Application Protocols in Solid-Phase Peptide Synthesis
The following protocols are standard procedures for Fmoc-based SPPS. While written with DIPEA as the standard, they provide a direct template for the evaluation of N,N-Diisopropyl-3-pentylamine.
Protocol 3.1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Hindered Base (DIPEA or N,N-Diisopropyl-3-pentylamine) (6-10 equivalents)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain and repeat the deprotection step for 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in a minimal amount of DMF.
-
Add the hindered base (e.g., N,N-Diisopropyl-3-pentylamine) to the activation mixture. The solution will typically change color (e.g., to yellow with HBTU).
-
Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 45-90 minutes at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[14] A negative result (e.g., colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Protocol 3.2: In Situ Neutralization Coupling
This method saves time by combining the neutralization and coupling steps. It can also improve coupling yields for sequences prone to aggregation.[15]
Procedure:
-
Perform Fmoc Deprotection and Washing as described in Protocol 3.1.
-
Combined Neutralization and Coupling:
-
Prepare the activated amino acid solution as described in Protocol 3.1, Step 4.
-
Add the activated amino acid solution directly to the washed resin (which still has the protonated N-terminal amine). The hindered base in the solution will neutralize the amine in situ, allowing the coupling to proceed immediately.
-
Agitate, monitor, and wash as described in Protocol 3.1.
-
3.3. Considerations for Using N,N-Diisopropyl-3-pentylamine
When substituting a new reagent into an established protocol, a systematic evaluation is critical.
-
Small-Scale Test Synthesis: Begin by synthesizing a short, simple test peptide (e.g., a pentapeptide) to compare the performance of N,N-Diisopropyl-3-pentylamine against DIPEA.
-
Purity Analysis: Analyze the crude product from both syntheses by HPLC and Mass Spectrometry. Compare the purity profiles, paying close attention to deletion sequences (incomplete coupling) or diastereomeric impurities (racemization).
-
Kinetics Optimization: If coupling appears sluggish (as indicated by positive Kaiser tests or deletion sequences), consider increasing the coupling time in 30-minute increments or slightly increasing the reaction temperature (e.g., to 35-40 °C).
Logical Relationship in Base Selection for Peptide Synthesis
Caption: Decision logic for selecting a hindered base in peptide synthesis.
Section 4: Safety and Handling
N,N-Diisopropyl-3-pentylamine is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[5]
-
Hazards: It is considered a hazardous substance that can cause chemical burns and serious eye damage.[5] It is also flammable.[5] Vapors can be irritating to the eyes and respiratory tract.[5]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[5] The compound is noted to be air-sensitive and may absorb CO2.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]
Conclusion
The selection of a hindered base is a critical parameter in the optimization of peptide synthesis. While DIPEA remains the workhorse of the industry, the exploration of novel bases with different steric and electronic properties is vital for advancing the synthesis of increasingly complex peptides. N,N-Diisopropyl-3-pentylamine, with its "extremely hindered" structure, presents a compelling option for minimizing racemization and facilitating the coupling of challenging amino acid residues. Its successful implementation requires a methodical approach to protocol adaptation and validation, but it holds the potential to become a valuable tool in the peptide chemist's arsenal, enabling the creation of next-generation therapeutics and research tools with higher fidelity and purity.
References
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Chemsrc. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3. [Link]
-
Thieme Gruppe. Highly Sterically Hindered Peptide Bond Formation. [Link]
-
Pharmaffiliates. N,N-Diisopropyl-3-pentylamine-d10 | CAS No : 1346604-26-9. [Link]
-
PubChem. N,N-dipropylpentanamide | C11H23NO | CID 304102. [Link]
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Peptideweb.com. Synthesis protocols. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis.
-
Nature Communications. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. [Link]
-
Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]
-
NIH. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
- Google Patents. CN106478423B - Synthesize N, the method for N- diisopropylethylamine.
-
AAPPTec Peptides. Coupling Reagents. [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 2.5 l. [Link]
-
ResearchGate. (PDF) Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. [Link]
-
AAPPTec Peptides. SYNTHESIS NOTES. [Link]
-
PubMed Central. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]
-
PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Loba Chemie. N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. [Link]
-
ACS Publications. Organic Letters Ahead of Print. [Link]
-
Patsnap. Preparation method of N,N-diisopropylethylamine. [Link]
-
SUDAN CHEMICAL. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]
- 12. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]
- 13. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N,N-Diisopropyl-3-pentylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for N,N-Diisopropyl-3-pentylamine (CAS 68714-10-3). This document is designed for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this specialized amine base. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. N,N-Diisopropyl-3-pentylamine is an extremely hindered, non-nucleophilic tertiary amine. Its value lies in its ability to act as a powerful proton scavenger in environments where nucleophilic attack from the base would be a detrimental side reaction. Its significant steric bulk, exceeding even that of the common Hünig's base (DIPEA), makes it a tool for specific synthetic challenges.
Section 1: Core Principles & Strategic Selection
This section addresses the fundamental properties of N,N-Diisopropyl-3-pentylamine and provides a framework for deciding when it is the right tool for your synthetic problem.
Q1: What defines a "non-nucleophilic base" and why is steric hindrance the key?
Answer: A non-nucleophilic base is a compound that can readily accept a proton (act as a Brønsted-Lowry base) but is a very poor nucleophile, meaning it does not readily attack electron-deficient centers like carbonyls or alkyl halides.[1] This dual-reactivity control is achieved through steric hindrance.
-
Basicity is a thermodynamic property. The base's lone pair of electrons needs only to access a small, exposed proton.
-
Nucleophilicity is a kinetic property. For a base to act as a nucleophile in, for example, an SN2 reaction, it must approach a specific trajectory to attack a larger, more sterically shielded carbon atom (the "backside attack").[1]
The bulky alkyl groups on N,N-Diisopropyl-3-pentylamine create a congested environment around the nitrogen's lone pair. This steric shield does not prevent the lone pair from abstracting a small proton, but it physically blocks the larger-scale molecular re-arrangement needed to attack an electrophilic carbon. This selectivity is crucial for preventing unwanted substitution reactions and promoting desired pathways like elimination.
Caption: Increasing steric bulk from TEA to N,N-Diisopropyl-3-pentylamine.
Q2: When should I choose N,N-Diisopropyl-3-pentylamine over DIPEA or Triethylamine?
Answer: The choice of base is a strategic decision based on the specific demands of your reaction.
-
Choose N,N-Diisopropyl-3-pentylamine for Maximum Steric Demand: Opt for this base when you are working with highly sensitive substrates where even the minimal nucleophilicity of DIPEA is problematic. Its primary application is in forcing elimination (E2) pathways over substitution (SN2), especially when you want to form the less-substituted (Hofmann) alkene. The extreme bulk will preferentially abstract the most sterically accessible proton.[2]
-
Choose DIPEA (Hünig's Base) for General-Purpose Non-Nucleophilic Applications: DIPEA is the workhorse for many reactions, including peptide couplings and as a proton scavenger in protecting group chemistry.[3] It offers a well-documented balance of basicity and low nucleophilicity.
-
Choose Triethylamine (TEA) when Nucleophilicity is Tolerated: TEA is less hindered and slightly more basic than DIPEA.[4] It is a cost-effective choice for scavenging acids like HCl generated in reactions (e.g., acylations with acid chlorides), but it can act as a nucleophile and may lead to side products.
Table 1: Comparison of Common Non-Nucleophilic Amine Bases
| Property | Triethylamine (TEA) | DIPEA (Hünig's Base) | N,N-Diisopropyl-3-pentylamine |
|---|---|---|---|
| Structure | (CH₃CH₂)₃N | (CH₃CH₂)N(i-Pr)₂ | (CH₃CH₂)₂CHN(i-Pr)₂ |
| MW ( g/mol ) | 101.19 | 129.24 | 171.33[5] |
| Density (g/mL) | ~0.726 | ~0.742 | ~0.791[6] |
| Boiling Point (°C) | 89-90 | 126-127 | 173 (at 760 mmHg)[5] |
| pKa of Conjugate Acid (pKaH) | ~10.7 | ~11.4 | ~11.2 (Estimated) |
Section 2: Troubleshooting Guide
Even with the right base, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.
Q3: My reaction is sluggish or fails to go to completion. What are the common causes?
Answer: Slow or incomplete conversion when using a highly hindered base like N,N-Diisopropyl-3-pentylamine often points to a kinetic barrier.
-
Cause 1: Insufficient Thermal Energy: The steric bulk of the base can require more energy to achieve the correct orientation for proton abstraction. Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and potential decomposition of starting material or product.
-
Cause 2: Steric Clash with the Substrate: The proton you are trying to remove may itself be in a highly congested environment. N,N-Diisopropyl-3-pentylamine may be too hindered to access it efficiently. Solution: Consider switching to a less hindered base like DIPEA or even DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is non-nucleophilic but sterically more accessible.
-
Cause 3: Solvent Effects: The polarity of the solvent can influence the base's effective strength and the stability of the transition state. Solution: If using a nonpolar solvent like toluene, try a more polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) to see if it improves the rate.
-
Cause 4: Stoichiometry: Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) to effectively scavenge the acid produced and drive the equilibrium.
Q4: I'm observing the more substituted (Zaitsev) alkene instead of the expected less substituted (Hofmann) product. Why?
Answer: This is a classic case of thermodynamic versus kinetic control. Bulky bases are designed to favor the kinetically controlled Hofmann product by abstracting the most accessible proton.[2] If you observe the more stable, thermodynamically favored Zaitsev product, it suggests the reaction conditions are allowing for equilibrium to be established.
-
Primary Cause: High Reaction Temperature: At elevated temperatures, the initial kinetic product (Hofmann) may have enough energy to revert to the starting material, allowing the reaction to eventually proceed via the higher-energy transition state that leads to the more stable thermodynamic (Zaitsev) product.
-
Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature. This will "trap" the reaction at its kinetic product.
Caption: Kinetic vs. Thermodynamic control in E2 elimination reactions.
Section 3: Experimental Protocols & Workflows
Here are practical, step-by-step guides for handling the reagent and performing common reactions and workups.
Protocol 1: Purification and Drying of N,N-Diisopropyl-3-pentylamine
Commercial grade amines may contain water or other impurities. For sensitive reactions, purification is recommended.
-
Pre-Drying: Stir the amine over powdered potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets overnight.
-
Distillation: Set up a fractional distillation apparatus. It is crucial to perform this under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Fraction Collection: Collect the fraction that boils at the correct temperature and pressure (e.g., 71-73 °C at 12 mmHg).[6]
-
Storage: Store the purified amine in a sealed bottle under an inert atmosphere, preferably over activated 4Å molecular sieves to maintain dryness.
Protocol 2: Template for Dehydrohalogenation to Favor Hofmann Product
This is a general template. Substrate, solvent, and temperature will require optimization.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the alkyl halide substrate (1.0 equiv).
-
Solvent: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF or DCM, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropyl-3-pentylamine (1.5 equiv) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no reaction occurs, allow it to warm slowly to room temperature and stir for 2-24 hours.
-
Quench & Workup: Once the reaction is complete, proceed with the workup as described in Protocol 3.
Protocol 3: Reaction Workup and Amine Removal
The protonated amine salt and excess base must be removed. The most common method is an acidic wash. Caution: Only use this method if your product is stable to acid.[7]
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Diethyl Ether, or DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The protonated amine [R₃NH]⁺Cl⁻ will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Caption: Standard workflow for quenching and purifying a reaction mixture.
References
-
Chemsrc. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3. [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]
-
Reddit. Reasoning for choosing sterically-hindered base. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
SUDAN CHEMICAL. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | SUDAN CHEMICAL [sudanchemical.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3 | Chemsrc [chemsrc.com]
- 6. N,N-DIISOPROPYL-3-PENTYLAMINE | 68714-10-3 [chemicalbook.com]
- 7. Workup [chem.rochester.edu]
Common side reactions with N,N-Diisopropyl-3-pentylamine
Welcome to the technical support center for N,N-Diisopropyl-3-pentylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical synthesis. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.
Introduction to N,N-Diisopropyl-3-pentylamine
N,N-Diisopropyl-3-pentylamine is a tertiary amine characterized by significant steric bulk around the nitrogen atom.[1] This steric hindrance is a key feature, making it an effective non-nucleophilic base in a variety of organic reactions. Its primary role is to act as a proton scavenger, neutralizing strong acids generated during a reaction without interfering with electrophilic centers. However, its unique structure can also lead to specific challenges. This guide will address those potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is proceeding very slowly or not at all, even in the presence of N,N-Diisopropyl-3-pentylamine. What could be the cause?
Answer:
This is a common issue when working with sterically hindered bases. While N,N-Diisopropyl-3-pentylamine is a potent proton scavenger, its effectiveness can be compromised by several factors related to steric hindrance.
-
Causality - Steric Accessibility of the Proton: The primary reason for sluggishness is often the steric environment of the proton that needs to be abstracted. N,N-Diisopropyl-3-pentylamine has two bulky isopropyl groups and a 3-pentyl group shielding its lone pair of electrons. If the acidic proton on your substrate is also in a sterically congested environment, the base may struggle to approach and deprotonate it efficiently. This is a classic case of "steric matching" or, in this case, "mismatching".
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently warming the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation at higher temperatures.
-
Consider a Less Hindered Base: If heating is not viable, you might consider a slightly less hindered non-nucleophilic base. While N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is also hindered, the ethyl group is less bulky than the 3-pentyl group, which might be sufficient to improve reaction kinetics without introducing significant nucleophilic side reactions.[2]
-
Solvent Effects: The choice of solvent can influence the effective basicity and conformation of the amine. Experiment with different aprotic solvents of varying polarity.
-
Question 2: I am observing a significant amount of an elimination byproduct (alkene). I thought this base was non-nucleophilic?
Answer:
This is an excellent observation that highlights the distinction between nucleophilicity and basicity. N,N-Diisopropyl-3-pentylamine is indeed a poor nucleophile due to steric hindrance, meaning it is unlikely to participate in SN2 reactions.[2] However, it is still a relatively strong base capable of promoting elimination reactions (E2), especially with substrates prone to elimination.
-
Mechanism - Basicity vs. Nucleophilicity:
-
Nucleophilicity involves the amine's lone pair attacking an electrophilic atom (like carbon). The bulky groups on N,N-Diisopropyl-3-pentylamine physically block this from happening.
-
Basicity involves the lone pair abstracting a proton. Protons are much smaller and more accessible than electrophilic carbon centers, so even a hindered base can effectively deprotonate a substrate.
If your substrate has a leaving group and an accessible proton on an adjacent carbon, the base can abstract this proton, leading to the formation of a double bond via an E2 mechanism.
-
-
Visualizing the Concept:
Caption: Steric hindrance in N,N-Diisopropyl-3-pentylamine prevents nucleophilic attack but allows for proton abstraction.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: E2 reactions often have a higher activation energy than the desired substitution reaction. Running the reaction at a lower temperature can significantly favor the desired pathway.
-
Use a More Hindered Base (If Possible): While N,N-Diisopropyl-3-pentylamine is already very hindered, in some specific cases, an even bulkier base might be required. However, options are limited.
-
Substrate Modification: If possible, modify the substrate to make the acidic proton less accessible or the leaving group less reactive.
-
Question 3: I am having difficulty removing N,N-Diisopropyl-3-pentylamine and its corresponding salt from my reaction mixture during workup. What are the best practices?
Answer:
The physical properties of N,N-Diisopropyl-3-pentylamine and its protonated form can make them challenging to remove. The neutral amine is a high-boiling, relatively nonpolar oil, while its ammonium salt can have problematic solubility.
| Property | Value | Implication for Workup |
| Boiling Point | 71-73 °C at 12 mmHg (extrapolated to ~173 °C at 760 mmHg)[3] | Difficult to remove by evaporation under standard rotary evaporator conditions. |
| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate. | Will remain in the organic phase during a standard aqueous extraction. |
| Ammonium Salt | The protonated form is an ammonium salt. | Can be extracted into an aqueous phase, but its bulky organic nature can lead to emulsification or partial solubility in the organic layer. |
-
Recommended Workup Protocol:
-
Acidic Wash: The most effective way to remove the amine is to convert it to its ammonium salt with a dilute acidic wash.
-
Step 1: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Wash the organic layer with dilute aqueous HCl (e.g., 1M solution). Repeat the wash 2-3 times. The protonated amine salt will be drawn into the aqueous layer.
-
Caution: Be mindful of potential emulsions. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
-
Silica Gel Chromatography: If trace amounts of the amine persist, it can usually be separated from the desired product by standard silica gel chromatography. The amine is basic and will have a moderate affinity for the acidic silica gel.
-
Question 4: Are there any known incompatibilities or potential hazardous side reactions I should be aware of?
Answer:
Yes, like all tertiary amines, there are specific reagents and conditions to be cautious of.
-
Formation of Nitrosamines: Tertiary amines can react with nitrosating agents (e.g., nitrous acid, formed from nitrites in acidic conditions) to form potentially carcinogenic nitrosamines.[4] While the mechanism is more complex for tertiary amines than for secondary amines, the risk exists. It is crucial to avoid introducing nitrosating agents into reactions involving N,N-Diisopropyl-3-pentylamine.
-
Reaction with Strong Oxidizing Agents: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) as this can lead to vigorous and potentially explosive reactions.[4]
-
Quaternization with Potent Alkylating Agents: Although it is a poor nucleophile, highly reactive alkylating agents (e.g., methyl triflate, benzyl bromide) could potentially alkylate the nitrogen to form a quaternary ammonium salt. This is generally less of a concern than with less hindered amines like triethylamine but remains a possibility under forcing conditions.[5]
-
Safety and Handling:
-
N,N-Diisopropyl-3-pentylamine is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.
-
It is also corrosive and can cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Summary and Best Practices
| Issue | Root Cause | Recommended Action |
| Slow/No Reaction | Steric hindrance preventing proton abstraction. | Increase temperature; consider a slightly less hindered base. |
| Elimination Byproducts | High basicity promoting E2 reactions. | Lower reaction temperature; modify substrate if possible. |
| Workup Difficulties | High boiling point and lipophilicity. | Perform multiple acidic washes (e.g., 1M HCl) to extract as a salt. |
| Potential Hazards | Reactivity with certain reagents. | Avoid nitrosating agents and strong oxidizers. Handle with appropriate PPE in a fume hood. |
This guide is intended to provide a starting point for troubleshooting. As with any chemical reaction, careful observation, and a systematic approach to optimization are key to success.
References
-
N,N-diisopropyl pentan-3-amine | CAS#:68714-10-3. Chemsrc. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
N,N-Diisopropyl-3-pentylamine-d10 | 1346604-26-9. Pharmaffiliates. [Link]
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- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Impact of N,N-Diisopropyl-3-pentylamine Impurities on Reactions
Document ID: TSC-CHEM-260127-01
Last Updated: January 27, 2026
Introduction
N,N-Diisopropyl-3-pentylamine, a sterically hindered tertiary amine, is a valuable non-nucleophilic base in organic synthesis. Its bulky structure allows it to effectively scavenge protons without competing in nucleophilic reactions, making it essential for processes like peptide couplings, alkylations, and transition metal-catalyzed reactions.[1][2] However, the presence of seemingly minor impurities can lead to significant and often perplexing issues, including reduced yields, formation of unexpected side products, and inconsistent reaction kinetics.
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to understand, diagnose, and resolve issues arising from impurities in N,N-Diisopropyl-3-pentylamine. By explaining the origin of common impurities and their mechanistic impact on reactions, this document provides actionable troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in N,N-Diisopropyl-3-pentylamine and where do they come from?
A1: Impurities typically arise from the synthetic route used for its manufacture or from degradation during storage. The most common synthesis involves the alkylation of a secondary amine (diisopropylamine) with an ethylating agent.[3][4]
Potential impurities include:
-
Starting Materials: Unreacted diisopropylamine (a secondary amine) is a common process-related impurity.
-
Under-alkylation Products: Mono-isopropyl ethylamine or other partially alkylated amines can be present.
-
Over-alkylation Products: Quaternary ammonium salts may form, though this is less common with hindered amines.[1]
-
Degradation Products: Over time, especially with exposure to air and light, hindered amines can undergo oxidation or other degradation pathways, forming various by-products.[5][6] Commercial samples that are slightly yellow may indicate the presence of such degradation products.[3]
Q2: How can trace impurities have such a large impact on my reaction?
A2: Even small amounts of nucleophilic impurities, like secondary amines (e.g., diisopropylamine), can have a significant impact. These less-hindered amines can compete with your intended nucleophile, leading to the formation of undesired side products. For instance, in an amide coupling, a diisopropylamine impurity can react with the activated carboxylic acid to form a diisopropylamide, consuming your starting material and complicating purification. This is especially critical in sensitive processes like solid-phase peptide synthesis (SPPS), where precise stoichiometry is key.[7][8]
Q3: My reaction is giving a low yield. Could the base be the problem?
A3: Absolutely. If your N,N-Diisopropyl-3-pentylamine contains significant amounts of non-basic impurities or has degraded, the effective molarity of the active base is lowered. This can result in incomplete deprotonation of your substrate or incomplete scavenging of acid by-products, stalling the reaction and leading to low conversion and yield.
Q4: How should I properly store N,N-Diisopropyl-3-pentylamine to minimize impurity formation?
A4: To maintain purity, store the amine in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and light. It should be kept in a cool, dry place. Over time, exposure to air can lead to oxidative degradation, while moisture can introduce water, which may interfere with sensitive reactions.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered in reactions where N,N-Diisopropyl-3-pentylamine is used as a base.
Problem 1: Low Reaction Yield and Unreacted Starting Materials
| Potential Cause | Underlying Mechanism | Recommended Action |
| Insufficient Active Base | The bottle may contain degradation products or non-basic impurities, reducing the molar concentration of the active amine. This leads to incomplete proton scavenging, which can halt catalytic cycles or fail to drive the reaction to completion. | Verify Purity: Run a quick purity check using Gas Chromatography (GC). Use Fresh Reagent: Open a new, sealed bottle of high-purity N,N-Diisopropyl-3-pentylamine. Purify Existing Stock: If a new bottle is unavailable, consider purifying the amine by distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[1][3] |
| Nucleophilic Impurities | Less sterically hindered amine impurities (e.g., diisopropylamine) act as competing nucleophiles. They can react with your electrophile (e.g., an activated acid or alkyl halide) to form an undesired side product, consuming your starting material without forming the desired product. | Analytical Confirmation: Use GC-MS to identify potential secondary amine impurities. Purification: Distillation is effective for removing lower-boiling secondary amine impurities. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Underlying Mechanism | Recommended Action |
| Amine Impurity Adducts | A primary or secondary amine impurity reacts with your electrophile. For example, in a peptide coupling, a diisopropylamine impurity will form a diisopropylamide of your expensive protected amino acid. | Characterize By-products: Isolate and characterize the main side product (e.g., by LC-MS or NMR). The mass of the side product can often immediately point to the identity of the nucleophilic impurity. Purify the Base: As described above, purify the N,N-Diisopropyl-3-pentylamine by distillation to remove the problematic impurity. |
| Reaction with Degradation Products | Oxidative or other degradation products of the amine may be reactive under your specific reaction conditions, leading to a complex mixture of unexpected products. | Use Fresh or Purified Amine: This is the most straightforward solution. Commercial samples that are colorless are generally of higher purity than those that are yellow.[3] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting issues potentially related to N,N-Diisopropyl-3-pentylamine impurities.
Caption: A decision tree for troubleshooting reactions involving N,N-Diisopropyl-3-pentylamine.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of N,N-Diisopropyl-3-pentylamine and detecting volatile impurities like diisopropylamine.
Objective: To quantify the purity of the amine and identify lower-boiling impurities.
Instrumentation and Columns:
-
Gas Chromatograph: Any standard GC equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column designed for amine analysis, such as an Agilent CP-Volamine or similar, is highly recommended for sharp peaks and good resolution.[9][10] A standard DB-5 or similar non-polar column can also be used.
Procedure:
-
Sample Preparation: Dilute a small sample (e.g., 1 µL) of the N,N-Diisopropyl-3-pentylamine in a suitable solvent like dichloromethane or hexane (e.g., 1 mL).
-
Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C[10]
-
Carrier Gas: Helium
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak corresponding to N,N-Diisopropyl-3-pentylamine.
-
Look for earlier eluting peaks which may correspond to lower-boiling impurities like diisopropylamine.
-
Purity can be estimated by the area percent of the main peak. For accurate quantification, calibration with standards is required.
-
Protocol 2: Purification by Distillation
This protocol describes the purification of N,N-Diisopropyl-3-pentylamine to remove non-volatile impurities and lower-boiling amines.
Objective: To obtain high-purity amine suitable for sensitive reactions.
Materials:
-
N,N-Diisopropyl-3-pentylamine (to be purified)
-
Drying agent: Potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) powder.[3]
-
Standard distillation apparatus with a short-path distillation head or Vigreux column.
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Pre-treatment: Place the N,N-Diisopropyl-3-pentylamine in a round-bottom flask. Add the drying agent (e.g., KOH, ~10-20 g per 100 mL of amine).
-
Reflux: Stir or reflux the mixture gently under an inert atmosphere for 2-4 hours to ensure thorough drying and neutralization of acidic impurities.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry. The receiving flask should be equipped with an inlet for an inert atmosphere.
-
Distillation: Heat the flask to distill the amine. Collect the fraction boiling at the correct temperature (approx. 126-127 °C at atmospheric pressure).[2][3] Discard the first small fraction (forerun) and leave a small amount of residue in the distillation flask.
-
Storage: Transfer the freshly distilled, colorless amine to a clean, dry amber bottle. Purge the headspace with an inert gas and seal tightly. Store in a cool, dark, and dry place.
References
-
B. De Spiegeleer, et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
YouTube. (2019). Degradation Monitoring of Hindered Amine Light Stabilizer Doped Polymers. Available at: [Link]
-
SLS. N,N-Diisopropylethylamine, pur. Available at: [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]
- Google Patents. (2010). CN101759571A - Preparation method of N,N-diisopropylethylamine.
-
M. Ghaffari, et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Available at: [Link]
-
ACS Publications. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Available at: [Link]
-
Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Available at: [Link]
-
UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Available at: [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
- Google Patents. (2017). CN106478423B - Synthesize N, the method for N- diisopropylethylamine.
-
ScienceDirect. (2000). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available at: [Link]
-
Frontiers. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Available at: [Link]
-
Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams. Available at: [Link]
-
Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. Available at: [Link]
-
ResearchGate. (2019). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Proton Scavenger Efficiency
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical and biological research, the effective control of proton concentration is paramount. Proton scavengers, molecules that readily accept protons, are indispensable tools in a myriad of applications, from protecting acid-sensitive functional groups in organic synthesis to facilitating the endosomal escape of therapeutic payloads in drug delivery. The selection of an appropriate proton scavenger is not a trivial matter; it requires a nuanced understanding of its intrinsic properties and performance under specific experimental conditions.
This guide provides a comprehensive framework for the comparative analysis of proton scavenger efficiency. Moving beyond a mere catalog of options, we delve into the fundamental mechanisms of action, present robust experimental protocols for quantitative evaluation, and offer a comparative look at common proton scavengers. Our objective is to empower researchers to make informed decisions based on empirical data and a sound understanding of the underlying chemical principles.
The Core of Proton Scavenging: Mechanisms and Key Parameters
At its heart, proton scavenging is an acid-base reaction. The efficiency of a proton scavenger is therefore governed by its basicity, steric environment, and, in the context of dynamic systems, its kinetics of protonation. Two key parameters provide a quantitative measure of a scavenger's efficacy: the pKa of its conjugate acid and its buffering capacity .
-
pKa of the Conjugate Acid : This value indicates the acidity of the protonated scavenger. A higher pKa signifies a stronger conjugate acid, which in turn means the scavenger is a weaker base. Conversely, a very high pKa of the conjugate acid (often simply referred to as the pKa of the base) indicates a strong affinity for protons. For instance, the renowned "Proton Sponge," 1,8-bis(dimethylamino)naphthalene, has a pKa of 12.1 for its conjugate acid in water, reflecting its high basicity.[1]
-
Buffering Capacity : This parameter quantifies the amount of acid a solution of the scavenger can neutralize before a significant change in pH occurs.[2] It is a crucial measure of a scavenger's ability to maintain a stable pH environment, which is particularly important in biological applications.
A prominent mechanism, especially in the realm of drug delivery, is the "proton sponge" effect . This phenomenon is leveraged to facilitate the release of therapeutic agents from endosomes. Cationic polymers, such as polyethylenimine (PEI), are particularly adept at this.[3] Once endocytosed, these polymers buffer the acidifying endosome, leading to a continuous influx of protons and counter-ions (like chloride). This influx increases the osmotic pressure within the endosome, eventually causing it to swell and rupture, releasing its contents into the cytoplasm.[3]
Visualizing the Proton Sponge Effect
Caption: The proton sponge effect facilitates endosomal escape of drug delivery nanoparticles.
A Comparative Look at Common Proton Scavengers
The selection of a proton scavenger should be guided by the specific requirements of the application, such as the desired pH range, the solvent system, and potential steric constraints. Below is a comparative table of commonly used proton scavengers, highlighting their key properties. It is important to note that direct comparisons can be challenging as reported values may be determined under different conditions.
| Proton Scavenger | Class | pKa of Conjugate Acid | Key Features & Applications |
| Polyethylenimine (PEI) | Cationic Polymer | Broad buffering range | Excellent for "proton sponge" effect in gene/drug delivery; available in linear and branched forms.[4][5][6] |
| 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") | Hindered Amine | 12.1 (in water)[1][7] | Very strong, non-nucleophilic base; ideal for organic synthesis where nucleophilic side reactions are a concern.[8] |
| 2,6-di-tert-butylpyridine | Hindered Amine | ~4.4 | A non-nucleophilic base used in organic synthesis to scavenge strong acids. |
| Triethylamine (TEA) | Tertiary Amine | 10.75 | Common, inexpensive base for a wide range of organic reactions. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | Tertiary Amine | 11.4 | Sterically hindered, non-nucleophilic base commonly used in peptide synthesis and other organic reactions. |
Experimental Protocol: Determining Buffering Capacity by Potentiometric Titration
This protocol provides a robust method for quantifying the buffering capacity of a proton scavenger. The principle involves the gradual addition of a strong acid to a solution of the scavenger and monitoring the resulting pH changes.
Materials and Equipment
-
pH meter with a glass electrode
-
Stir plate and stir bar
-
Burette (10 mL or 25 mL)
-
Beakers (50 mL or 100 mL)
-
Volumetric flasks and pipettes
-
Proton scavenger to be tested
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
0.1 M NaCl solution
Experimental Workflow Diagram
Caption: Step-by-step workflow for the potentiometric titration of a proton scavenger.
Step-by-Step Methodology
-
Preparation of the Proton Scavenger Solution : Accurately weigh the proton scavenger and dissolve it in a 0.1 M NaCl solution to a known concentration (e.g., 0.2 mg/mL). The NaCl is included to maintain a constant ionic strength.[9]
-
pH Meter Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Initial pH Adjustment : Place a known volume of the scavenger solution in a beaker with a stir bar. Immerse the calibrated pH electrode. Adjust the initial pH of the solution to a basic value (e.g., pH 10) using a standardized NaOH solution.[9]
-
Titration : Fill the burette with the standardized HCl solution. Add the HCl in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Data Collection : Continue the titration until the pH drops to an acidic value (e.g., pH 3).
-
Data Analysis :
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The buffering capacity (β) can be calculated from the slope of this curve.[10] It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the solution by one unit.[10]
-
The buffering capacity in a specific pH range (e.g., the endosomal range of pH 7.4 to 5.1) is often of particular interest in drug delivery applications.
-
Concluding Remarks for the Practicing Scientist
The rational selection of a proton scavenger is a critical step in the design of robust chemical and biological experiments. While pKa provides a fundamental measure of basicity, the buffering capacity, determined through meticulous potentiometric titration, offers a more practical assessment of a scavenger's performance in maintaining a stable pH environment. The "proton sponge" effect, particularly relevant for cationic polymers in drug delivery, underscores the importance of considering the scavenger's mechanism of action within the context of the experimental system.
This guide has provided a framework for the comparative analysis of proton scavenger efficiency, grounded in established scientific principles and detailed experimental protocols. By applying these methodologies, researchers can move beyond empirical trial-and-error and make data-driven decisions to optimize their experimental outcomes.
References
-
Medicine LibreTexts. (2023, February 6). 2.5: Buffer Titration/buffering Capacity. Retrieved from [Link]
-
ResearchGate. (n.d.). Buffering capacity of branched polyethylenimine (bPEI) and 2,3-dihydroxypropyl- graft (25%). Retrieved from [Link]
-
Wikipedia. (2023, December 27). 1,8-Bis(dimethylamino)naphthalene. Retrieved from [Link]
-
ChemTalk. (n.d.). Buffer Capacity & Calculations. Retrieved from [Link]
-
ACS Publications. (2022, January 14). Mechanistic and Kinetic Studies of the Radical Scavenging Activity of 5-O-Methylnorbergenin: Theoretical and Experimental Insights. The Journal of Physical Chemistry B. Retrieved from [Link]
-
PubMed Central. (n.d.). Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link]
-
PNAS. (n.d.). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. Retrieved from [Link]
-
PubMed Central. (2025, July 29). A Validated RP-HPLC Method for Monitoring Pollutants Removal during Microalgae Bioremediation of Polluted Waters. Retrieved from [Link]
-
ACS Publications. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry. Retrieved from [Link]
-
Owlstone Inc. (2014, April 28). Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scave. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the buffering capacity of PEI 25 KDa and the OTMCS–PEI polymer by acid-base titration. Retrieved from [Link]
-
ACS Publications. (n.d.). Acid-Base Titrations in Nonaqueous Solvents and Solvent Mixtures. Retrieved from [Link]
-
NIH. (2022, November 8). Facile Detection of Light-Controlled Radical Scavengers from Natural Products Using In Situ UV-LED NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ACS Publications. (2020, January 23). Comparison of Cross-Linked Branched and Linear Poly(ethylene imine) Microgel Microstructures and Their Impact in Antimicrobial Behavior, Copper Chelation, and Carbon Dioxide Capture. ACS Applied Polymer Materials. Retrieved from [Link]
-
MDPI. (2023, December 22). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from [Link]
-
Materials Horizons (RSC Publishing). (2025, February 25). Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery. Retrieved from [Link]
-
NIH. (n.d.). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine.... Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Reddit. (2013, June 25). Linear vs branched Polyethylenimines (PEIs), I need advise. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton Sponges. Retrieved from [Link]
-
ACS Publications. (n.d.). The Interplay of Endosomal Escape and RNA Release from Polymeric Nanoparticles. Langmuir. Retrieved from [Link]
-
Royal Society Open Science. (2022, June 22). 7-O-Galloyltricetifavan: a promising natural radical scavenger. Retrieved from [Link]
-
PubChem. (n.d.). Proton sponge. Retrieved from [Link]
-
MDPI. (n.d.). Comparison between Linear and Branched Polyethylenimine and Reduced Graphene Oxide Coatings as a Capture Layer for Micro Resonant CO2 Gas Concentration Sensors. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
YouTube. (2020, September 27). Calculating theoretical and experimental buffer capacity. Retrieved from [Link]
-
The Lloyd-Jones Research Group. (n.d.). Synthesis and Stereodynamics of Chiral "Proton Sponges". Retrieved from [Link]
-
ResearchGate. (2025, August 8). The proton sponge 1,8-bis(dimethylamino)naphthalene : The quicker-picker-upper also for s-block metal cations? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Kinetics of the 'scavenger' reaction. Retrieved from [Link]
-
Amines. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Protocols.io. (2018, September 8). Potentiometric titration. Retrieved from [Link]
-
Investigation of buffer capacity. (n.d.). 1 Introduction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Endosomal Escape of Polymeric Gene Delivery Complexes Is Not Always Enhanced by Polymers Buffering at Low pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Buffering capacity of branched poly(ethylene imine) (B-PEI). (A).... Retrieved from [Link]
-
Ingenta Connect. (n.d.). Problems in the interpretation of nonaqueous titrations REVIEW. Retrieved from [Link]
-
YouTube. (2019, November 18). Proton sponge: Basic concept and different types. Retrieved from [Link]
-
Career Henan Chemical Co. (2026, January 15). 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). Retrieved from [Link]
-
Khan Academy. (n.d.). Buffer capacity. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. Retrieved from [Link]
-
Slideshare. (n.d.). Non aqueous acid-base titrations. Retrieved from [Link]
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Safety Operating Guide
Navigating the Hazards: A Comprehensive Guide to Handling N,N-Diisopropyl-3-pentylamine
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. N,N-Diisopropyl-3-pentylamine, a potent aliphatic amine, is a valuable reagent in organic synthesis. However, its utility is matched by its significant hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our aim is to build your trust by offering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Inherent Risks of N,N-Diisopropyl-3-pentylamine
Before handling any chemical, a thorough understanding of its properties is the bedrock of safety. N,N-Diisopropyl-3-pentylamine is a colorless, air-sensitive liquid that presents a multi-faceted hazard profile. It is crucial to recognize that this substance is not merely an irritant; it is a corrosive material capable of causing severe chemical burns to the eyes and skin upon direct contact.
Inhalation of its vapors can lead to severe irritation of the respiratory tract, potentially causing coughing, respiratory distress, and in serious cases, pulmonary edema—a medical emergency. Systemic absorption through the skin is also a significant risk, which can lead to broader health effects. Furthermore, it is a flammable liquid, adding fire and explosion to its list of hazards.
| Hazard Classification | Description of Risk |
| Corrosive | Causes severe skin burns and serious eye damage. |
| Inhalation Toxicity | Vapors are irritating to the respiratory tract and can be harmful. |
| Flammability | Flammable liquid and vapor. |
| Reactivity | Air-sensitive; absorbs CO2. Incompatible with strong acids, oxidizing agents, copper, and aluminum. |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following recommendations are based on the established hazards and are designed to provide comprehensive protection.
Eye and Face Protection
Given the severe and potentially irreversible damage N,N-Diisopropyl-3-pentylamine can inflict upon the eyes, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.
-
Recommended for High-Splash Potential: A full face shield worn in conjunction with chemical splash goggles offers the highest level of protection for the entire face.[1]
Hand Protection
Protecting your skin from this corrosive amine is non-negotiable. Glove selection must be based on chemical compatibility and resistance to permeation.
-
Recommended Materials: Butyl rubber, neoprene, or nitrile gloves are recommended for handling aliphatic amines.[1][2] Always consult the glove manufacturer's specific chemical resistance data.
-
Inspection and Double Gloving: Before each use, meticulously inspect gloves for any signs of degradation, punctures, or tears. For extended operations or when handling larger quantities, wearing two pairs of gloves (double gloving) is a prudent practice.
Body Protection
Your street clothes offer no protection against chemical splashes.
-
Standard Use: A flame-resistant laboratory coat should be worn and fully buttoned.
-
High-Risk Operations: For tasks with a higher risk of splashing or for spill cleanup, a chemical-resistant apron or coveralls worn over the lab coat is necessary.[3]
Respiratory Protection
All handling of N,N-Diisopropyl-3-pentylamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] However, in the event of a large spill or a failure of primary engineering controls, respiratory protection may be necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is appropriate for situations with known vapor concentrations.[5] A Type AK filter, which is specific for ammonia and organic derivatives, is also a suitable option. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Engineering Controls: Your Primary Defense
PPE is the last line of defense; your first should always be robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reactions involving N,N-Diisopropyl-3-pentylamine must be performed in a properly functioning chemical fume hood.[4][6] The sash should be kept as low as possible to maximize containment.
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[7] This equipment must be tested weekly to ensure it is in proper working order, in accordance with the ANSI/ISEA Z358.1 standard.[7][8]
Procedural Workflow for Handling N,N-Diisopropyl-3-pentylamine
The following workflow is designed to minimize exposure and the risk of spills.
Caption: Decision-making workflow for spill response.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is drawing air correctly.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). [9]4. Work from the outside of the spill inwards to prevent spreading. [9]5. Once absorbed, carefully scoop the material into a designated hazardous waste container. [10]6. Wipe the area with a cloth dampened with a mild detergent and water, and place the cloth in the waste container.
-
Label the container as "Spill Debris containing N,N-Diisopropyl-3-pentylamine" and dispose of it as hazardous waste. [10] Major Spill (outside a fume hood or a large volume):
-
Immediately alert everyone in the laboratory and evacuate the area.
-
If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.
-
Close the laboratory doors to contain the vapors.
-
From a safe location, call your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a major spill unless you are a trained emergency responder.
Disposal Plan
All materials contaminated with N,N-Diisopropyl-3-pentylamine are considered hazardous waste.
-
Waste Segregation: Keep waste containing N,N-Diisopropyl-3-pentylamine separate from other waste streams, particularly acidic waste, to prevent violent reactions. [11]It should be categorized as both a corrosive and flammable waste.
-
Containerization: Use a designated, leak-proof, and chemically compatible container for liquid waste. Solid waste (e.g., contaminated gloves, absorbent materials) should be placed in a separate, clearly labeled, sealed container.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Corrosive, Flammable). [12]The accumulation start date must also be clearly visible. [11]* Storage and Disposal: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to these rigorous safety protocols, you can confidently and safely utilize N,N-Diisopropyl-3-pentylamine in your research and development endeavors, ensuring a secure environment for yourself and your colleagues.
References
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from King Abdullah University of Science and Technology website.
- Lab Manager. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Health and Safety Executive. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- ANSI/ISEA. (2014). Z358.1-2014: American National Standard for Emergency Eyewash and Shower Equipment.
- OSHA Training School. (2024, January 19).
- Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health & Safety Office.
- University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills. Environment, Health & Safety.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Guardian Equipment. (n.d.). ANSI / ISEA Z358.1-2014 Compliance Checklist.
- Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. NIOSH.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
- University of California, San Diego. (n.d.).
- Healthdirect Australia. (n.d.).
- Cornell University. (n.d.). 7.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- University of California, San Diego. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Hughes Safety Showers. (n.d.). A Guide to the ANSI/ISEA Z358.1-2014 International Standard for Emergency Eye Wash and Shower Equipment.
- CUNY School of Medicine. (n.d.).
- University of California, Davis. (n.d.). Glove Selection. Emergency and Safety Services.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Bradley Corp. (n.d.). Emergency Eyewash & Shower Equipment.
- Hampshire College. (2012, November).
- California State University, San Bernardino. (n.d.). Hazardous Chemical Waste. Environmental Health and Safety.
- Centers for Disease Control and Prevention. (1999, April 12). Recommendations for Chemical Protective Clothing. NIOSH.
- Clarion Safety Systems. (2022, November 30).
- Safety Management Group. (n.d.). ANSI/ISEA Z358.1 Emergency Shower & Eye Wash Testing.
- Storemasta. (2023, March 15).
- University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022.
- OnePointe Solutions. (2019, October 16).
- Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- Emory University. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health & Safety Office.
- Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
- Th. Geyer. (n.d.). BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES.
- The University of Iowa. (n.d.). Spill/Emergency Planning. Environmental Health and Safety.
- Ansell. (n.d.).
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
